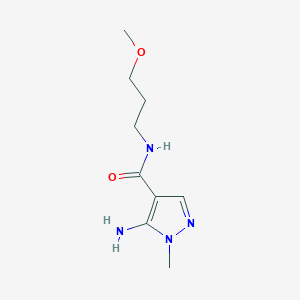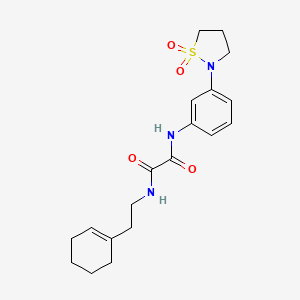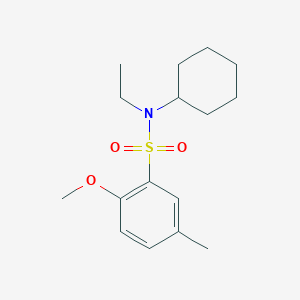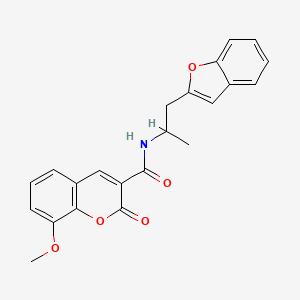
2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as Flibanserin and is used as a medication for the treatment of hypoactive sexual desire disorder (HSDD) in women. Flibanserin is a non-hormonal drug that acts on the central nervous system and enhances the levels of dopamine and norepinephrine, which are neurotransmitters that are responsible for sexual desire.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Potential Applications
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, while not directly referenced in available research, falls into a category of compounds with structural similarities that have been explored for various scientific applications. Compounds with similar structures have been investigated for their potential as pesticides, demonstrating the versatility of such chemical frameworks in addressing agricultural challenges (E. Olszewska, B. Tarasiuk, S. Pikus, 2011). Furthermore, derivatives of similar compounds have shown promising antimicrobial and anticancer activities, highlighting their potential in medical and pharmaceutical research (S. Mehta et al., 2019).
Molecular Docking and Drug Design
Research into compounds with similar structures includes molecular docking studies, which are crucial in drug design. These studies help in understanding how such compounds might interact with biological targets, providing insights into their potential efficacy as drugs. For instance, certain derivatives have been identified through molecular docking to show good binding scores, indicating their potential as lead compounds in anticancer drug development (S. Mehta et al., 2019).
Synthesis and Chemical Characterization
The synthesis routes and chemical characterization of related compounds are well-documented, providing a foundation for further exploration of 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide. Such studies contribute to the understanding of chemical properties and the potential for adaptation in various applications, ranging from pharmacological agents to agricultural chemicals (M. Guillaume et al., 2003).
Biological Screening and Fingerprint Applications
In addition to direct pharmacological applications, related compounds have been screened for a variety of biological activities, including antibacterial, antifungal, and anthelmintic activities. Some compounds have shown significant biological activities, which could be indicative of the potential of 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide in similar domains. Furthermore, certain derivatives have been explored for unique applications such as latent fingerprint analysis, demonstrating the diverse utility of these chemical structures (G. Khan et al., 2019).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3/c1-28-20-8-7-17(15-21(20)29-2)16-22(27)24-9-10-25-11-13-26(14-12-25)19-6-4-3-5-18(19)23/h3-8,15H,9-14,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUQOPNQUKHTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2596153.png)
![N-(2-bromo-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2596155.png)









![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2596169.png)